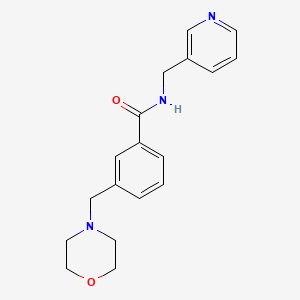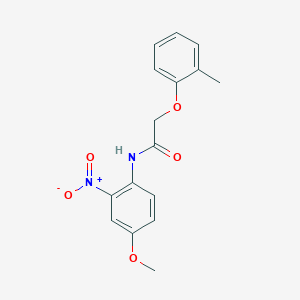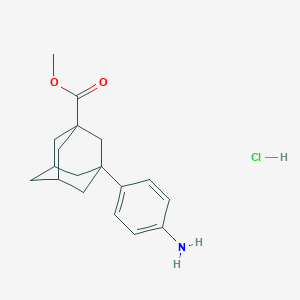
N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide, also known as CMETB, is a chemical compound that has gained significant attention in scientific research. CMETB belongs to the class of benzamide derivatives and exhibits various biological activities, including anti-inflammatory, antitumor, and antibacterial properties.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide is not fully understood. However, studies have suggested that N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide exerts its biological activities by modulating various signaling pathways. For instance, N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide inhibits the activation of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide also activates the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide exhibits various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide also decreases the levels of malondialdehyde (MDA), a biomarker of oxidative stress. Moreover, N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide has been shown to increase the levels of glutathione (GSH), an antioxidant that protects cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily measured using various assays. However, N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide also has some limitations. Its solubility in water is low, which makes it difficult to dissolve in aqueous solutions. Moreover, the stability of N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide in biological systems is not well understood, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide. First, more studies are needed to elucidate the mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide. Second, the in vivo efficacy and safety of N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide need to be evaluated in animal models. Third, the potential of N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide as a therapeutic agent for various diseases, such as cancer and inflammatory disorders, needs to be explored further. Fourth, the synthesis of N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide derivatives with improved solubility and stability should be investigated. Finally, the development of novel drug delivery systems for N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide may enhance its bioavailability and efficacy.
In conclusion, N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide is a promising chemical compound that exhibits various biological activities. Its anti-inflammatory, antitumor, and antibacterial properties make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide involves the condensation reaction between 5-chloro-2-methoxyaniline and 2-(methylthio)benzoic acid. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, and a catalyst, such as triethylamine or pyridine. The resulting product is then purified by recrystallization to obtain pure N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide has also been shown to possess antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, N-(5-chloro-2-methoxyphenyl)-2-(methylthio)benzamide exhibits antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-13-8-7-10(16)9-12(13)17-15(18)11-5-3-4-6-14(11)20-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVVBDCENURNTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(methylsulfanyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-(2-chlorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4943986.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4944008.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4944019.png)


![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4944049.png)
![4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4944054.png)
![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4944064.png)
![2-(4-chlorophenyl)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4944071.png)

![2-(4-methoxyphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide](/img/structure/B4944084.png)
![dimethyl 5-[(1-adamantylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4944085.png)
![2-[(4-methylphenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B4944092.png)